4-甲氧基-2-甲基苯基溴化镁

描述

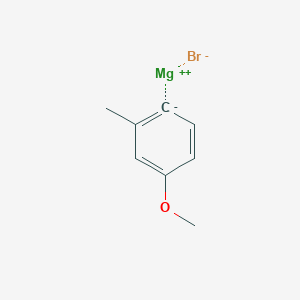

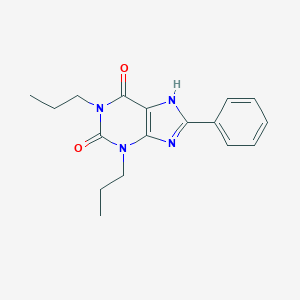

4-Methoxy-2-methylphenylmagnesium bromide is a Grignard reagent, which is a type of organomagnesium compound used extensively in organic synthesis. These reagents are typically used to form carbon-carbon bonds by reacting with electrophiles. The presence of a methoxy group and a methyl group on the aromatic ring can influence the reactivity and stability of the Grignard reagent .

Synthesis Analysis

The synthesis of phenylmagnesium bromides, which are closely related to 4-methoxy-2-methylphenylmagnesium bromide, can be achieved through the exchange reaction of corresponding arylmercury bromides with magnesium. However, this method can be problematic when the substituents on the aromatic ring are sensitive to cleavage, as seen with extensive ether cleavage when n>1 . Another approach to synthesizing substituted phenylmagnesium bromides involves the reaction of substituted allylic chlorides with p-methoxyphenylmagnesium bromide, which can lead to regio- and stereo-selective coupling reactions .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-methoxy-2-methylphenylmagnesium bromide can be determined using various spectroscopic techniques. For instance, the structure of (4-Methoxyphenyl) methanaminium bromide, a compound with a related functional group, was analyzed to reveal a monoclinic crystal system and co-planar arrangement of the methoxy group with the phenylene moiety . Such structural analyses are crucial for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

Grignard reagents like 4-methoxy-2-methylphenylmagnesium bromide are highly reactive and can participate in various chemical reactions. They are known for their ability to perform 1,4-additions to electrophilic double bonds, as seen in the synthesis of cyclohexanones from the addition of phenylmagnesium bromide to methyl 5-methoxy-1,5-cyclohexadienylcarboxylate . Additionally, these reagents can be involved in coupling reactions with allylic chlorides, leading to the formation of products with specific regio- and stereochemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 4-methoxy-2-methylphenylmagnesium bromide can be characterized using various techniques. For example, the crystal (4-Methoxyphenyl) methanaminium bromide was found to be stable up to 219°C and exhibited significant optical transmission, indicating potential for nonlinear optical applications . Similarly, the analysis of (4-methylphenyl)methanaminium bromide hemihydrate provided insights into its spectroscopic properties and stability, which are important for its use in laser applications . These properties are influenced by the molecular structure and the nature of the substituents on the aromatic ring.

科学研究应用

合成应用

- 环己酮的合成:用于环己酮的合成中,其中苯基溴化镁对特定底物的 1,4-加成,然后进行烷基化和水解,得到环己酮 (Grootaert, Mijngheer, & Clercq, 1982)。

- 代谢研究中的标记:用于代谢研究中标记化合物,如合成潜在的抗心绞痛药物 CERM 12816 (Mounetou, Poisson, Monteil, & Madelmont, 1998)。

- 聚合物的改性:用于改性聚合物,其中 4-甲氧基苯基溴化镁与格林尼亚-乌尔兹反应导致将特定基团引入聚合物中 (Hummel, Wedam, Kathan, & Demel, 1978)。

化学反应研究

- 热分解研究:在热分解过程的研究中进行调查,其中与特定底物的反应经历热脱氧 (Antkowiak & Gessner, 1984)。

- 探索反应的立体化学:用于理解消除反应的立体化学,深入了解这些反应的机制 (Sugita, Nakagawa, Nishimoto, Kasai, & Ichikawa, 1979)。

复杂分子的合成

- 复杂有机化合物的合成:在复杂有机化合物的合成中至关重要,如 desertorin C 和 musafluorone,展示了其在有机合成中的多功能性 (Baker, Kyasnoor, Sargent, Skelton, & White, 2000); (Duque, Restrepo, Sáez, Gil, Schneider, & Otálvaro, 2010)。

金属配合物的表征

- 表征金属配合物:应用于金属配合物的合成和表征,有助于理解这些配合物的结构和化学性质 (SAĞLAM, Çelik, Yılmaz, & İde, 2010)。

催化和有机反应

- 催化应用:在催化应用中发挥作用,例如在呋喃衍生物的合成中,展示了其催化特定类型有机反应的效用 (Polivin, Trofimova, Karakhanov, & Ageev, 1992)。

作用机制

Target of Action

4-Methoxy-2-methylphenylmagnesium bromide is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation . They are highly reactive and can react with a variety of functional groups.

Mode of Action

As a Grignard reagent, 4-Methoxy-2-methylphenylmagnesium bromide can participate in Grignard reactions . In these reactions, the Grignard reagent acts as a nucleophile, attacking electrophilic carbon atoms that are present in different compounds . This allows for the formation of carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Biochemical Pathways

Grignard reagents are known to be involved in various synthetic pathways in organic chemistry, contributing to the synthesis of alcohols, aldehydes, ketones, and carboxylic acids .

Result of Action

The result of the action of 4-Methoxy-2-methylphenylmagnesium bromide is the formation of new organic compounds through the creation of carbon-carbon bonds . The exact outcome will depend on the specific reaction conditions and the compounds it is reacted with .

Action Environment

The action of 4-Methoxy-2-methylphenylmagnesium bromide, like other Grignard reagents, is highly sensitive to the environment . Grignard reagents are typically prepared and used under anhydrous conditions, as they react with water to form hydrocarbons . They are also sensitive to air and are usually handled under inert gas .

属性

IUPAC Name |

magnesium;1-methoxy-3-methylbenzene-4-ide;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9O.BrH.Mg/c1-7-4-3-5-8(6-7)9-2;;/h3,5-6H,1-2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXSNLPFCJCJYQB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[C-]C=CC(=C1)OC.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrMgO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-2-methylphenylmagnesium bromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

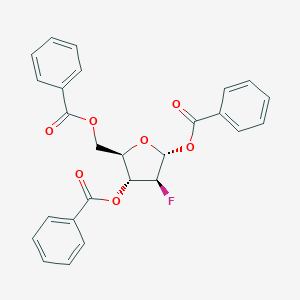

![[(1S,2S,5S,6R,7R,9S,10S,18R)-9-Acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,6,10-trimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-5-yl]methyl acetate](/img/structure/B136339.png)

![6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B136352.png)

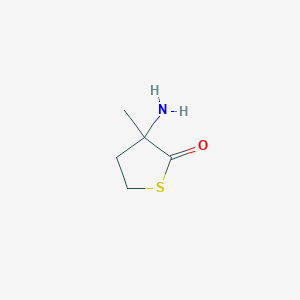

![((7R,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol](/img/structure/B136363.png)

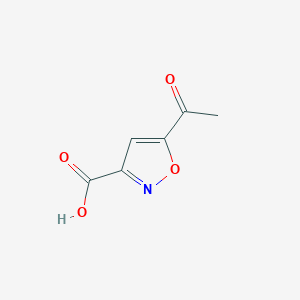

![Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B136364.png)